molecular formula C14H20N4O3S B4512069 Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B4512069
M. Wt: 324.40 g/mol
InChI Key: KUFPICBKNDCGFQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a thiazole ring, and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyclopropylamino group. The piperazine ring is then attached, and the final step involves esterification to form the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods can also help in identifying the best conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[2-(cyclopropylamino)-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-2-21-14(20)18-7-5-17(6-8-18)12(19)11-9-22-13(16-11)15-10-3-4-10/h9-10H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFPICBKNDCGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate
Reactant of Route 3
Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate
Reactant of Route 4
Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate
Reactant of Route 5
Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate

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